molecular formula C8H8N4O B8753243 1H-BENZO[D]IMIDAZOLE-4-CARBOHYDRAZIDE CAS No. 433728-74-6

1H-BENZO[D]IMIDAZOLE-4-CARBOHYDRAZIDE

Cat. No.: B8753243
CAS No.: 433728-74-6
M. Wt: 176.18 g/mol
InChI Key: XYEIBKRLVDKPCX-UHFFFAOYSA-N
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Description

1H-Benzimidazole-4-carbohydrazide is a heterocyclic compound that features a benzimidazole core fused with a carbohydrazide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-4-carbohydrazide can be synthesized through several methods. One common approach involves the condensation of 1,2-phenylenediamine with formic acid, followed by the reaction with hydrazine hydrate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of 1H-BENZO[D]IMIDAZOLE-4-CARBOHYDRAZIDE often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzimidazole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Amine derivatives with potential biological activity.

    Substitution: Functionalized benzimidazole derivatives with diverse applications.

Scientific Research Applications

1H-Benzimidazole-4-carbohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1H-BENZO[D]IMIDAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes, disrupt cellular processes, and interfere with DNA replication. These actions are mediated through binding to active sites, altering protein conformation, and inducing oxidative stress.

Comparison with Similar Compounds

  • 1H-Benzimidazole-2-carbohydrazide
  • 1H-Benzimidazole-5-carbohydrazide
  • 1H-Benzimidazole-6-carbohydrazide

Uniqueness: 1H-Benzimidazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to its analogs.

Properties

CAS No.

433728-74-6

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

1H-benzimidazole-4-carbohydrazide

InChI

InChI=1S/C8H8N4O/c9-12-8(13)5-2-1-3-6-7(5)11-4-10-6/h1-4H,9H2,(H,10,11)(H,12,13)

InChI Key

XYEIBKRLVDKPCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)C(=O)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzimidazole ester 3 (1.65 g, 9.36 mmol), hydrazine monohydrate (10 mL), and water (3 mL) were refluxed in EtOH (60 mL) for 24 hs. Reaction mixture was cooled to room temperature and solid formed was filtered, washed with EtOH and dried to give 1.13 g (68%) of pure 4: 1H NMR (DMSO-d6) δ 12.31 (br.s, 1H), 10.59 (s, 1H), 8.44 (s, 1H), 7.86 (d, 1H, J=6.5 Hz), 7.76 (d, 1H, J=8.0 Hz), 7.34 (t, 1H, J=8.0 Hz), 4.68 (s, 2H).
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

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